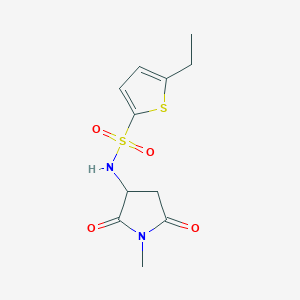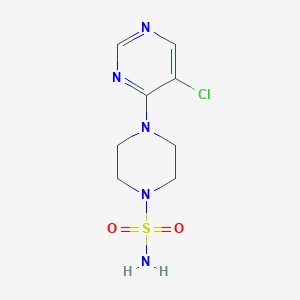![molecular formula C13H16IN3O2 B6964775 [2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B6964775.png)
[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea is a complex organic compound that features a pyrrolidine ring substituted with an iodophenyl group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors. This step often involves the use of amines and aldehydes under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic iodination of a preformed pyrrolidine ring. This step requires the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Formation of the Urea Moiety: The final step involves the reaction of the iodophenyl-substituted pyrrolidine with an isocyanate to form the urea moiety. This reaction is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can target the carbonyl group in the urea moiety, potentially leading to the formation of amines.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Pyrrolidin-2-ones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating the biological activity of iodinated pyrrolidine derivatives, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It can be used in the production of dyes, pigments, and other fine chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its biological activity. The urea moiety may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Iodophenyl Derivatives: Compounds with iodophenyl groups are often used in medicinal chemistry due to their enhanced binding properties.
Urea Derivatives: Urea-containing compounds are widely used in pharmaceuticals for their ability to form hydrogen bonds with biological targets.
Uniqueness
[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea is unique due to the combination of the iodophenyl group, pyrrolidine ring, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[2-[2-(2-iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN3O2/c14-10-5-2-1-4-9(10)11-6-3-7-17(11)12(18)8-16-13(15)19/h1-2,4-5,11H,3,6-8H2,(H3,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHHOUKAUGTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)N)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
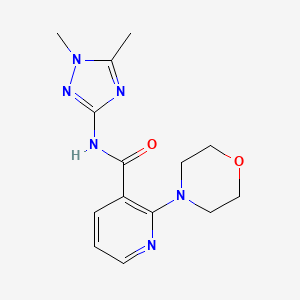

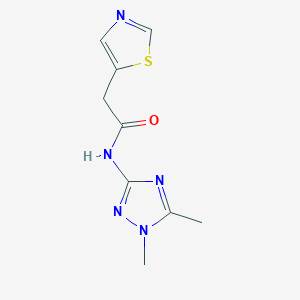
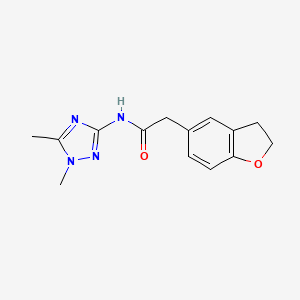
![Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B6964718.png)
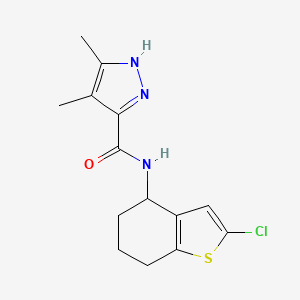
![1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine](/img/structure/B6964735.png)
![N-[1-[2-(dimethylamino)-2-phenylacetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6964743.png)
![3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-[4-(5-chloropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B6964746.png)
![(3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6964750.png)
![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6964756.png)
![N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6964776.png)
